Enantiomeric Purity and Specific Optical Rotation for Chiral Assay Fidelity
(R)-Propranolol-d7 Hydrochloride is characterized by a specific optical rotation of +23.1° (c=0.2, Ethanol), confirming its identity as the pure R-enantiomer . This contrasts sharply with racemic (±)-propranolol-d7, which exhibits no optical rotation and contains both enantiomers in equal proportion . The defined chiral configuration ensures that the internal standard precisely co-elutes with the (R)-propranolol analyte in enantioselective chromatographic systems, a prerequisite for accurate peak area ratio calculations and correction of matrix effects .
| Evidence Dimension | Chiral Purity (Optical Rotation) |
|---|---|
| Target Compound Data | +23.1° (c=0.2, Ethanol) |
| Comparator Or Baseline | Racemic (±)-propranolol-d7: 0° (achiral mixture) |
| Quantified Difference | Defined dextrorotatory rotation vs. no rotation |
| Conditions | Polarimetry, 20°C, ethanol solvent |
Why This Matters
Procuring a chiral internal standard with documented optical rotation is essential for validating enantioselective LC-MS/MS methods and ensuring regulatory compliance in pharmacokinetic studies of chiral drugs.
